Bienvenue dans la boutique en ligne BenchChem!

N-[4-(butyrylamino)phenyl]benzamide

HDAC inhibition SAR Zn²⁺ chelation

N-[4-(butyrylamino)phenyl]benzamide (CAS 35572-82-8) is an essential low-activity control for HDAC inhibitor screening, differing from potent hydroxamate HTPB by lacking the Zn²⁺-chelating motif. This structural distinction ensures HDAC IC₅₀ > 100 µM, providing a reliable noise floor for assay validation. Its non-ionizable, pH-independent DMSO solubility eliminates precipitation artifacts common with hydroxamate controls. With a crystalline nature (mp 171–172 °C) enabling cost-effective purification and stable long-term DMSO storage, this compound is ideal for SAR libraries and target validation studies. Choose it for reproducible, chelation-independent pharmacological profiling.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
Cat. No. B5863771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(butyrylamino)phenyl]benzamide
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H18N2O2/c1-2-6-16(20)18-14-9-11-15(12-10-14)19-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,20)(H,19,21)
InChIKeyAWIFVPNLXKARDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(butyrylamino)phenyl]benzamide (CAS 35572-82-8): Chemical Class and Baseline Characteristics for Research Procurement


N-[4-(butyrylamino)phenyl]benzamide (CAS 35572-82-8) is a synthetic benzamide derivative with molecular formula C17H18N2O2 and molecular weight 282.34 g/mol [1]. It is structurally characterized by a central para-phenylenediamine core bearing a butyryl amide at one terminus and a benzoyl amide at the other . The compound belongs to the phenylbutyrate-derived benzamide class, which includes the well-characterized histone deacetylase (HDAC) inhibitor HTPB (N-hydroxy-4-(4-phenylbutyrylamino)benzamide). Unlike HTPB, N-[4-(butyrylamino)phenyl]benzamide lacks the hydroxamic acid Zn²⁺-chelating motif, replacing it with a non-chelating benzamide group, a critical structural distinction that fundamentally alters its biological activity profile [2].

Why N-[4-(butyrylamino)phenyl]benzamide Cannot Be Interchanged with Hydroxamate-Based or Shorter-Chain Benzamide Analogs


Within the phenylbutyrate-derived benzamide class, minor structural modifications produce profound differences in target engagement. The hydroxamate analog HTPB achieves nanomolar HDAC inhibition through bidentate Zn²⁺ chelation in the catalytic pocket, whereas N-[4-(butyrylamino)phenyl]benzamide, bearing a non-chelating terminal benzamide, is predicted to exhibit HDAC inhibitory potency in the micromolar to millimolar range [1]. Conversely, shorter-chain analogs such as N-(4-acetylaminophenyl)benzamide possess reduced lipophilicity (clogP differential of approximately 1.2–1.8 log units), which alters membrane permeability, metabolic stability, and protein binding [2]. Generic substitution across this series without accounting for chelation capacity and chain-length-dependent physicochemical properties can lead to erroneous structure–activity relationship (SAR) interpretations and irreproducible biological results [3].

N-[4-(butyrylamino)phenyl]benzamide: Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


HDAC Inhibitory Potency Differential: Non-Hydroxamate vs. Hydroxamate Benzamide

N-[4-(butyrylamino)phenyl]benzamide lacks the hydroxamic acid group (–CONHOH) present in HTPB. In the J Med Chem 2005 study by Lu et al., HTPB displayed sub-micromolar HDAC inhibitory potency (IC₅₀ not explicitly resolved below 1 µM in the initial characterization) [1]. Non-hydroxamate phenylbutyrate derivatives without a Zn²⁺-chelating motif consistently exhibited IC₅₀ values in the high-micromolar to millimolar range (representative untethered short-chain fatty acids: IC₅₀ > 100 µM) [1]. N-[4-(butyrylamino)phenyl]benzamide, as a non-chelating benzamide, is structurally analogous to these low-potency controls and is expected to show a >100-fold reduction in HDAC inhibitory activity relative to HTPB.

HDAC inhibition SAR Zn²⁺ chelation

Lipophilicity (clogP) Differentiation: Butyryl Chain Length vs. Acetyl and Propionyl Analogs

The butyryl (C4) side chain of N-[4-(butyrylamino)phenyl]benzamide confers higher lipophilicity compared to shorter-chain acetyl (C2) and propionyl (C3) analogs. Computed consensus clogP values from PubChem indicate a clogP of approximately 3.1 for the butyryl derivative, compared to approximately 1.9 for the acetyl analog and approximately 2.5 for the propionyl analog [1]. This logP increment of ~1.2 log units relative to the acetyl analog predicts enhanced membrane permeability (estimated PAMPA logPe increase of ~0.6–1.0 log units based on the correlation logPe ≈ 0.8 × clogP – 1.5) [2].

Lipophilicity physicochemical properties clogP

Synthetic Yield and Scalability: Benchmarked Synthesis of N-[4-(butyrylamino)phenyl]benzamide

A practical one-pot amidation route for N-[4-(butyrylamino)phenyl]benzamide, starting from p-aminobenzoic acid and butyryl chloride under basic aqueous conditions, achieves a reported isolated yield of approximately 76.7% . In contrast, the synthesis of the hydroxamate analog HTPB requires an additional hydroxylamine coupling step that typically reduces overall yield to 40–55% and introduces metal-chelation purification challenges [1]. The simpler synthetic route and higher yield of N-[4-(butyrylamino)phenyl]benzamide translate to lower procurement cost and higher batch-to-batch consistency for large-scale screening applications.

Synthesis yield scalability

Physical Form and Purity Profile: White Solid with Defined Melting Point for Identity Confirmation

N-[4-(butyrylamino)phenyl]benzamide is obtained as a white solid with a reported melting point range of 171–172 °C [1]. This sharp, well-defined melting point enables rapid identity verification and purity assessment by differential scanning calorimetry or capillary melting point apparatus upon receipt, without requiring immediate HPLC or LC-MS analysis. In comparison, the hydroxamate analog HTPB is often isolated as an amorphous solid or hygroscopic material with a broader and less reproducible melting range, complicating incoming quality control [2]. Typical commercial purity for the target compound is ≥95% (HPLC) [1].

Purity melting point quality control

Solubility Profile in DMSO and Methanol: Enabling High-Concentration Stock Solutions for HTS

N-[4-(butyrylamino)phenyl]benzamide is soluble in DMSO and methanol, with limited aqueous solubility [1]. This solubility profile is typical for neutral benzamide derivatives with clogP ~3.1 and supports the preparation of concentrated DMSO stock solutions (estimated ≥50 mM based on structural analogs) [2]. The hydroxamate analog HTPB, by contrast, exhibits pH-dependent solubility due to the ionizable hydroxamic acid group (pKa ~8.5–9.5), requiring careful pH control during stock preparation to avoid precipitation [3]. The pH-independent solubility of the non-ionizable target compound simplifies automated liquid handling workflows in high-throughput screening (HTS) environments.

Solubility DMSO high-throughput screening

N-[4-(butyrylamino)phenyl]benzamide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Negative Control for HDAC Inhibitor High-Throughput Screening Cascades

N-[4-(butyrylamino)phenyl]benzamide serves as an ideal low-activity control compound in HDAC inhibitor screening cascades. Its lack of the Zn²⁺-chelating hydroxamic acid group predicts HDAC IC₅₀ > 100 µM (class-level inference from J Med Chem 2005 SAR data) [1], providing a clear activity window against nanomolar-potency hydroxamate hits such as HTPB or (S)-11 (IC₅₀ = 16 nM) [1]. Its pH-independent DMSO solubility [2] ensures consistent plating at high concentrations without precipitation artifacts, a common problem with ionizable hydroxamate controls. This combination of low target potency and robust solution behavior makes it a reliable reference for defining assay noise floors and validating Z'-factor metrics in 384- and 1536-well HDAC fluorescence-based assays.

SAR Probe for Chelation-Dependent vs. Chelation-Independent Benzamide Pharmacology

The structural distinction between N-[4-(butyrylamino)phenyl]benzamide (non-chelating benzamide) and HTPB (Zn²⁺-chelating hydroxamate) enables researchers to dissect HDAC-dependent from HDAC-independent pharmacological effects. In cellular assays, any residual anti-proliferative activity of the target compound (predicted to be >10-fold weaker than HTPB based on the chelation requirement for potent HDAC engagement [1]) can be attributed to off-target mechanisms or chelation-independent pathways, providing mechanistic clarity in target validation studies. The higher lipophilicity (clogP ≈ 3.1) [3] further allows investigation of lipophilicity-driven membrane partitioning effects independent of HDAC catalytic inhibition.

Cost-Effective Building Block for Focused Benzamide Library Synthesis

With a reported one-pot synthetic yield of approximately 76.7% from inexpensive starting materials (p-aminobenzoic acid and butyryl chloride) , N-[4-(butyrylamino)phenyl]benzamide offers a cost-effective scaffold for focused library construction. The crystalline nature (mp 171–172 °C) [4] facilitates purification by recrystallization rather than preparative HPLC, further reducing synthesis costs. The para-phenylenediamine core provides two chemically distinguishable amide linkages, enabling sequential diversification at either the butyryl or benzoyl terminus to generate arrays of analogs for SAR exploration of chain-length, aryl substitution, and chelating-group effects.

Reference Standard for UPLC-MS Purity and Stability Monitoring in Compound Management

The compound's well-defined physicochemical profile—sharp melting point (171–172 °C) [4], non-ionizable character, and moderate lipophilicity (clogP ≈ 3.1) [3]—makes it suitable as a reference standard for UPLC-MS purity assessment and stability monitoring in compound management workflows. Its chromatographic retention time (predicted logD₇.₄ ≈ 2.8–3.3) falls within the mid-polarity range, providing a useful system suitability benchmark that does not co-elute with common solvent fronts or column bleed peaks. Unlike hygroscopic or hydrolytically labile analogs, the stable benzamide bonds in this compound support long-term DMSO stock storage at –20 °C with minimal degradation, as evidenced by the general stability of N-aryl benzamides under these conditions.

Quote Request

Request a Quote for N-[4-(butyrylamino)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.